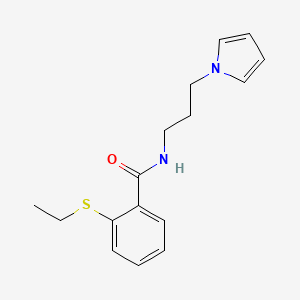![molecular formula C16H17N3O2 B2532850 2-{2-[2-(プロパン-2-イル)-1H-イミダゾール-5-イル]エチル}-2,3-ジヒドロ-1H-イソインドール-1,3-ジオン CAS No. 1936614-29-7](/img/structure/B2532850.png)
2-{2-[2-(プロパン-2-イル)-1H-イミダゾール-5-イル]エチル}-2,3-ジヒドロ-1H-イソインドール-1,3-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is an interesting organic molecule known for its imidazole and isoindole functional groups. This structure provides the compound with significant potential in various fields, including chemistry, biology, medicine, and industry.
科学的研究の応用
2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione has a broad range of applications:
Chemistry: : As a building block in organic synthesis, especially in creating complex heterocyclic structures.
Biology: : Potential roles in studying enzymatic functions and receptor binding due to its imidazole moiety.
Medicine: : Exploration as a therapeutic agent, leveraging its bioactive imidazole ring.
Industry: : Applications in materials science, such as the development of polymers and dyes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves the construction of the imidazole ring followed by its attachment to an isoindole framework. Key steps may include:
Cyclization reactions: to form the imidazole ring.
Alkylation: reactions to introduce the isopropyl group.
Coupling reactions: to attach the imidazole to the isoindole structure.
Specific conditions will vary, but common reagents include strong bases (such as sodium hydride), solvents (such as dimethylformamide), and catalysts (like palladium complexes).
Industrial Production Methods
Industrial-scale synthesis would focus on optimizing yield and purity while minimizing costs. This might involve:
Flow chemistry techniques: to enhance reaction efficiency.
Automated synthesis: to streamline production.
Green chemistry principles: to reduce environmental impact.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation to introduce additional functional groups or alter its electronic properties.
Reduction: : Reduction can be used to modify the imidazole or isoindole rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halides, sulfonates under conditions like reflux or inert atmospheres.
Major Products
Substituted derivatives: with various functional groups.
Oxidized or reduced forms: for different applications.
作用機序
Mechanism of Effects
The compound exerts its effects through its interactions with various molecular targets:
Enzymes and receptors: : The imidazole ring can interact with active sites or binding pockets, influencing biological activity.
Pathways: : It may be involved in modulating signal transduction pathways or inhibiting specific enzymes, contributing to its bioactivity.
類似化合物との比較
Similar Compounds
2-{2-[2-(propan-2-yl)-1H-imidazol-4-yl]ethyl}-1H-isoindole-1,3-dione: : Differing in the position of the imidazole substituent.
2-(2-(propan-2-yl)-1H-imidazol-5-yl)ethylbenzo[d]isothiazol-3(2H)-one: : Featuring a related but distinct heterocyclic system.
Uniqueness
2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its specific arrangement of functional groups, which can confer unique reactivity and biological properties, making it valuable for targeted research and applications.
There you have it: an in-depth exploration of this intriguing compound!
特性
IUPAC Name |
2-[2-(2-propan-2-yl-1H-imidazol-5-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10(2)14-17-9-11(18-14)7-8-19-15(20)12-5-3-4-6-13(12)16(19)21/h3-6,9-10H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILBSQFWYDNNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
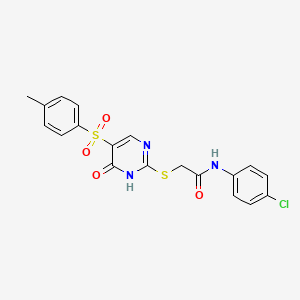
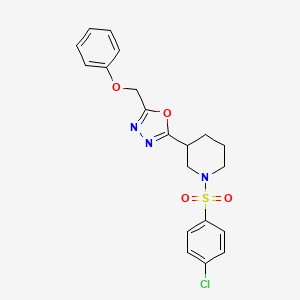
![8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2532771.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2532773.png)
![Tert-butyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2532775.png)
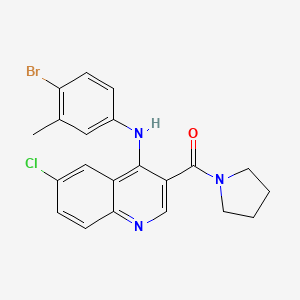
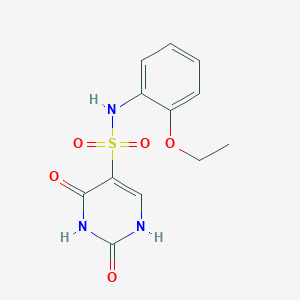
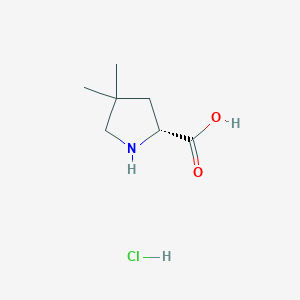
![N-(4-bromophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2532783.png)

![5-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(4-ethoxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2532787.png)
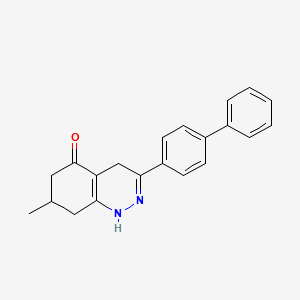
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2532789.png)
